molecular formula C26H29N5O3S B11424709 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B11424709
M. Wt: 491.6 g/mol
InChI Key: DUGJPNJVIGDNPM-UHFFFAOYSA-N
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Description

The compound 2-{[4-(2,5-DIMETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic molecule that features a combination of aromatic, heterocyclic, and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2,5-DIMETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the core triazole structure. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Indole and Dimethoxyphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Linkage:

    Attachment of the Piperidine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-(2,5-DIMETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole and indole moieties are known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2,5-DIMETHOXYPHENYL)-5-(1H-INDOL-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE: can be compared with other compounds containing triazole, indole, and piperidine moieties.

Uniqueness

  • The combination of these specific functional groups in one molecule is unique and may confer distinct biological and chemical properties. The presence of the dimethoxyphenyl group adds to its uniqueness by potentially enhancing its interaction with biological targets.

Properties

Molecular Formula

C26H29N5O3S

Molecular Weight

491.6 g/mol

IUPAC Name

2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C26H29N5O3S/c1-17-10-12-30(13-11-17)24(32)16-35-26-29-28-25(20-15-27-21-7-5-4-6-19(20)21)31(26)22-14-18(33-2)8-9-23(22)34-3/h4-9,14-15,17,27H,10-13,16H2,1-3H3

InChI Key

DUGJPNJVIGDNPM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)C4=CNC5=CC=CC=C54

Origin of Product

United States

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